3-Fluoro-2-nitrophenoxyacetic acid chemical properties
3-Fluoro-2-nitrophenoxyacetic acid chemical properties
An in-depth technical analysis of 3-Fluoro-2-nitrophenoxyacetic acid requires a multidisciplinary approach, bridging physical chemistry, structural analysis, and synthetic organic methodology. This whitepaper provides researchers and drug development professionals with a comprehensive guide to the chemical properties, mechanistic behavior, and field-proven experimental workflows associated with this highly functionalized intermediate.
Molecular Architecture and Significance
3-Fluoro-2-nitrophenoxyacetic acid (CAS: 1592955-55-9) is a trifunctional aromatic compound characterized by an ether-linked carboxylic acid, an ortho-positioned nitro group, and a meta-positioned fluorine atom[1]. In medicinal chemistry and agrochemical development, this specific substitution pattern is highly prized. The molecule serves as a direct precursor to fluorinated 1,4-benzoxazin-3-ones—privileged heterocyclic scaffolds known for their diverse biological activities, including fungicidal properties, herbicidal action (e.g., flumioxazin analogs), and pharmaceutical potential as enzyme inhibitors[2].
Physicochemical Data Profile
To facilitate experimental design, the core quantitative data of the compound is summarized below[1][3]:
| Property | Value / Description |
| Chemical Name | 3-Fluoro-2-nitrophenoxyacetic acid |
| CAS Registry Number | 1592955-55-9 |
| Molecular Formula | C8H6FNO5 |
| Molar Mass | 215.14 g/mol |
| Typical Purity (Commercial) | ≥ 96% |
| Appearance | Pale yellow to off-white crystalline powder |
| Solubility Profile | Soluble in MeOH, EtOH, EtOAc, DMF, DMSO; Sparingly soluble in H2O |
| Predicted pKa (Acidic) | ~3.0 - 3.5 (Enhanced acidity via electron-withdrawing aryloxy group) |
Structural and Mechanistic Dynamics
The reactivity of 3-fluoro-2-nitrophenoxyacetic acid is governed by the electronic push-pull dynamics of its substituents:
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Electronic Deficit: The nitro group ( −NO2 ) at C2 is strongly electron-withdrawing via both inductive ( −I ) and resonance ( −M ) effects. The fluorine atom at C3 exerts a strong inductive pull ( −I ), although it can donate lone-pair electron density via resonance ( +M ) to the ortho/para positions. This renders the aromatic ring highly electron-deficient and resistant to electrophilic aromatic substitution.
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Pre-organized Geometry: The spatial proximity of the −NO2 group to the −OCH2COOH moiety at C1 is the molecule's most critical synthetic feature. It sets up a perfect geometric pre-organization for intramolecular cyclization.
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Reductive Cyclization Cascade: When the nitro group is reduced to an amine ( −NH2 ), the resulting intermediate (2-amino-3-fluorophenoxyacetic acid) is highly nucleophilic at the nitrogen center. The amine spontaneously attacks the adjacent carboxylic acid carbonyl, driving an intramolecular condensation reaction that expels water and forms a stable 6-membered lactam ring[2][4].
Reaction pathway for the reductive cyclization of 3-Fluoro-2-nitrophenoxyacetic acid.
Experimental Workflow: Synthesis of 5-Fluoro-2H-1,4-benzoxazin-3(4H)-one
The transformation of 3-fluoro-2-nitrophenoxyacetic acid into its corresponding benzoxazinone is the most frequent application of this compound. The following protocol is designed as a self-validating system , ensuring high yield while mitigating the risk of defluorination—a common side reaction in the catalytic hydrogenation of fluoroaromatics.
Causality-Driven Methodology
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Catalyst Selection: 10% Palladium on Carbon (Pd/C) is selected over Raney Nickel or Zinc/HCl. Pd/C under mild hydrogen pressure selectively reduces the nitro group without cleaving the strong but sensitive C-F bond[2].
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Solvent System: A 1:1 mixture of absolute Ethanol and Ethyl Acetate is utilized. Ethanol provides excellent solubility for the transient amino intermediate, while Ethyl Acetate prevents the esterification of the carboxylic acid side chain, which could stall the cyclization[4].
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In-Process Control: The reaction is self-validating through LC-MS monitoring. The disappearance of the m/z 214 [M−H]− peak (starting material) and the transient appearance of m/z 184 [M−H]− (amino intermediate) before converging to m/z 166 [M−H]− (cyclized product) confirms mechanistic progression.
Step-by-Step Protocol
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Substrate Preparation: Dissolve 10.0 mmol of 3-fluoro-2-nitrophenoxyacetic acid in 50 mL of a degassed Ethanol/Ethyl Acetate (1:1 v/v) mixture in a thick-walled hydrogenation flask. Note: Degassing the solvent prevents premature catalyst oxidation and unwanted side reactions.
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Inert Atmosphere & Catalyst Loading: Purge the flask with dry Nitrogen gas for 5 minutes. Carefully add 0.05 equivalents (by weight of Pd) of 10% Pd/C. Safety: Pd/C is highly pyrophoric when dry; the nitrogen blanket is mandatory to prevent solvent vapor ignition.
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Hydrogenation: Evacuate the nitrogen and backfill the vessel with Hydrogen gas ( H2 ) to a pressure of 1-2 atm (balloon or Parr shaker). Stir vigorously at 20–25 °C for 4–6 hours.
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Reaction Monitoring: Sample the reaction mixture at 2-hour intervals. Analyze via TLC (Eluent: DCM/MeOH 9:1) or LC-MS. The reaction is complete when the starting material is entirely consumed. If the uncyclized amino intermediate persists, gently warm the mixture to 40 °C for 1 hour to drive the condensation to completion.
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Filtration and Workup: Flush the reaction vessel thoroughly with Nitrogen to remove residual hydrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to completely remove the finely divided Pd/C catalyst. Wash the Celite pad with 30 mL of hot Ethyl Acetate.
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Isolation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator. Recrystallize the resulting crude solid from a minimal amount of hot ethanol/water to yield pure 5-fluoro-2H-1,4-benzoxazin-3(4H)-one as a crystalline solid.
Step-by-step experimental workflow for catalytic reductive cyclization.
Safety, Handling, and Storage
As with all highly functionalized nitroaromatics, strict laboratory safety protocols must be adhered to:
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Thermal Stability: Nitroaromatic compounds possess inherent energetic potential. Do not subject 3-fluoro-2-nitrophenoxyacetic acid to temperatures exceeding 150 °C, as rapid decomposition may occur.
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Chemical Incompatibilities: Store away from strong reducing agents (e.g., metal hydrides) and strong bases, which can trigger uncontrolled exothermic reactions or premature degradation of the aryloxy ether linkage.
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Storage Conditions: Maintain in a tightly sealed, light-resistant container at room temperature (15–25 °C) in a dry, well-ventilated environment to prevent moisture-induced degradation[1].
